4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with diallylsulfamoyl and difluorobenzo[d]thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the benzamide core: This can be achieved by reacting an appropriate benzoyl chloride with an amine.
Introduction of the diallylsulfamoyl group: This step may involve the reaction of the benzamide with diallylamine and a sulfonyl chloride.
Attachment of the difluorobenzo[d]thiazolyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a difluorobenzo[d]thiazole derivative.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule, such as an enzyme inhibitor or receptor ligand.
Medicine
In medicinal chemistry, the compound may be studied for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzamide): Similar structure but lacks the thiazole ring.
4-(N,N-diallylsulfamoyl)-N-(4,6-dichlorobenzo[d]thiazol-2-yl)benzamide: Similar structure but with chlorine substituents instead of fluorine.
4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)aniline: Similar structure but with an aniline core instead of benzamide.
Uniqueness
The uniqueness of 4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of both diallylsulfamoyl and difluorobenzo[d]thiazolyl groups can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3S2/c1-3-9-25(10-4-2)30(27,28)15-7-5-13(6-8-15)19(26)24-20-23-18-16(22)11-14(21)12-17(18)29-20/h3-8,11-12H,1-2,9-10H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDDGQKLVGZETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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